Cas no 954271-42-2 (1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol)

1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol 化学的及び物理的性質
名前と識別子
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- 1-[3-(AMINOMETHYL)-2-PYRIDINYL]-4-PIPERIDINOL
- 1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol
- 1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol
- 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol
-
- インチ: 1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2
- InChIKey: JEHJKUNJRZEDLD-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C2C(=CC=CN=2)CN)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 192
- トポロジー分子極性表面積: 62.4
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 413.4±45.0 °C at 760 mmHg
- フラッシュポイント: 195.6±26.5 °C
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 051931-500mg |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 500mg |
$237.00 | 2021-06-27 | ||
Matrix Scientific | 051931-2.500g |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 2.500g |
$720.00 | 2021-06-27 | ||
Crysdot LLC | CD11004140-5g |
1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol |
954271-42-2 | 95+% | 5g |
$499 | 2024-07-19 | |
Chemenu | CM307530-5g |
1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol |
954271-42-2 | 95% | 5g |
$559 | 2022-06-09 | |
Chemenu | CM307530-1g |
1-(3-(Aminomethyl)pyridin-2-yl)piperidin-4-ol |
954271-42-2 | 95% | 1g |
$186 | 2022-06-09 | |
TRC | A042950-250mg |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 250mg |
$ 375.00 | 2022-06-08 | ||
TRC | A042950-125mg |
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol |
954271-42-2 | 125mg |
$ 230.00 | 2022-06-08 |
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinolに関する追加情報
Chemical Profile of 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol (CAS No. 954271-42-2)
1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol, identified by its Chemical Abstracts Service (CAS) number 954271-42-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both pyridine and piperidine moieties, which are well-documented for their diverse biological activities. The structural framework of 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol incorporates an aminomethyl group at the 3-position of the pyridine ring, further enhancing its potential for interactions with biological targets.
The aminomethyl substituent is particularly noteworthy, as it introduces a nucleophilic site that can engage in various chemical reactions, including condensation, alkylation, and disulfide bond formation. These reactivity patterns make 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol a valuable intermediate in the synthesis of more complex pharmacophores. In recent years, there has been a surge in research focused on developing novel therapeutic agents with pyridine and piperidine cores due to their proven efficacy in modulating biological pathways.
One of the most compelling aspects of 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol is its potential application in the development of drugs targeting neurological disorders. The pyridine ring is frequently found in molecules that interact with central nervous system (CNS) receptors, such as serotonin and dopamine receptors. Additionally, the piperidine moiety is known for its role in enhancing blood-brain barrier penetration, a critical factor for CNS drug delivery. The combination of these structural features suggests that 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol could serve as a lead compound or building block for future therapeutics.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol with unprecedented accuracy. Molecular docking studies have indicated that this compound may exhibit inhibitory activity against enzymes involved in inflammation and pain signaling. For instance, preliminary data suggest that it could interact with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation and pain. Such findings align with the growing interest in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
The synthesis of 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include nucleophilic substitution reactions to introduce the aminomethyl group, followed by functional group modifications to achieve the desired pyridine and piperidine framework. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the heterocyclic core, ensuring high yields and purity. These synthetic strategies not only underscore the versatility of 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol as a synthetic intermediate but also demonstrate the progress achieved in green chemistry principles.
In vitro studies have begun to unravel the pharmacological profile of 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol, revealing intriguing interactions with various biological targets. For example, researchers have observed moderate binding affinity to certain kinase enzymes, which are implicated in cancer progression. The ability to modulate kinase activity is highly sought after in oncology research, as it offers a pathway to develop targeted therapies that minimize systemic toxicity. Furthermore, preliminary toxicology assessments suggest that 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol exhibits low acute toxicity at tested doses, paving the way for further preclinical investigation.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol. By analyzing vast datasets encompassing chemical structures, biological activities, and physicochemical properties, these algorithms can predict novel drug-like molecules with remarkable precision. This approach has not only streamlined the process of hit identification but also enabled the exploration of complex chemical space previously inaccessible through traditional methods. As a result, compounds such as 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol are being rapidly evaluated for their therapeutic potential.
The role of 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol extends beyond its direct pharmacological applications; it also serves as a scaffold for structure-based drug design. By leveraging high-resolution crystal structures obtained through X-ray crystallography or cryo-electron microscopy (cryo-EM), researchers can visualize how this compound interacts with its intended targets at an atomic level. Such insights are invaluable for optimizing lead compounds through rational design or de novo synthesis strategies. The flexibility provided by the aminomethyl group allows for conformational adjustments that can enhance binding affinity while minimizing off-target effects—a critical consideration in modern drug development.
As interest in personalized medicine grows, compounds like 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol are being explored for their potential use in targeted therapies tailored to individual patient profiles. Genetic variations can influence enzyme expression and drug metabolism rates; therefore, having versatile intermediates such as this one is essential for designing drugs that are both effective and safe across diverse populations. Additionally, advances in prodrug technology have opened new avenues for improving bioavailability and delivery systems—a crucial step toward realizing personalized medicine's full potential.
The environmental impact of pharmaceutical synthesis cannot be overlooked when discussing compounds like 1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles emphasize atom economy—the percentage of atoms from reactants incorporated into products—and catalytic efficiency to achieve these goals without compromising yield or purity. By adopting such practices early in drug development pipelines, researchers can ensure that future therapeutics align with global sustainability initiatives while maintaining high-quality standards.
In conclusion,1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol (CAS No. 954271-42-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities。 Its potential applications span multiple therapeutic areas—from anti-inflammatory agents to kinase inhibitors—and its synthetic accessibility makes it an attractive candidate for further research。 As computational tools continue to evolve alongside experimental methodologies, compounds such as this one will play an increasingly pivotal role in shaping next-generation medicines。 The ongoing exploration into its pharmacological properties underscores why interdisciplinary collaboration remains essential for progress within medicinal biology。
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